![molecular formula C18H24N4O3S2 B2865321 N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1286728-58-2](/img/structure/B2865321.png)
N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Benzothiazole derivatives have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
科学的研究の応用
Anti-inflammatory Applications
This compound has been studied for its potential anti-inflammatory properties. A series of derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. Some derivatives demonstrated significant COX-1 inhibition and also showed promising inhibition of albumin denaturation, a marker of anti-inflammatory activity .
Analgesic Effects
Research has indicated that certain derivatives of this compound exhibit significant analgesic activities. This suggests that the compound could potentially be used in the development of new pain-relief medications .
Anti-tubercular Activity
Derivatives of this compound have been designed and synthesized with the aim of finding potent anti-tubercular agents. Some of these derivatives showed significant activity against Mycobacterium tuberculosis H37Ra, indicating the potential of this compound in treating tuberculosis .
COX Enzyme Inhibition
The compound’s derivatives have been compared to selective COX-1 inhibitors like indomethacin and non-selective COX inhibitors like diclofenac. The results from colorimetric assays suggest that these derivatives could be developed into drugs that target COX enzymes for various therapeutic applications .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound’s derivatives with protein receptors. These studies are crucial for drug design and can help predict the efficacy and potency of the compound in biological systems .
Cytotoxicity Evaluation
It’s important to assess the safety of potential therapeutic agents. The cytotoxicity of the compound’s derivatives has been evaluated on human embryonic kidney (HEK-293) cells, and results indicate that they are non-toxic to human cells, which is a positive sign for further drug development .
作用機序
Target of Action
Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity .
Mode of Action
It’s worth noting that thiazole and sulfonamide groups, which are part of the compound’s structure, are known for their antibacterial activity . The compound’s mode of action could be related to the antibacterial properties of these groups.
Biochemical Pathways
Given the antibacterial activity of similar compounds, it can be inferred that the compound may interfere with bacterial cell functions, potentially disrupting essential biochemical pathways .
Pharmacokinetics
Thiazole, a component of the compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Similar compounds have been shown to exhibit potent antibacterial activity against both gram-negative and gram-positive bacteria .
特性
IUPAC Name |
N-cyclopentyl-4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c1-27(24,25)14-6-7-15-16(12-14)26-18(20-15)22-10-8-21(9-11-22)17(23)19-13-4-2-3-5-13/h6-7,12-13H,2-5,8-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUQBWADECAMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。